molecular formula C7H2BrF4NO2 B1381328 3-Bromo-4-fluoro-5-nitrobenzotrifluoride CAS No. 1805937-72-7

3-Bromo-4-fluoro-5-nitrobenzotrifluoride

Cat. No.: B1381328
CAS No.: 1805937-72-7
M. Wt: 287.99 g/mol
InChI Key: SRLDZKXOCHTLHB-UHFFFAOYSA-N
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Description

Molecular Formula and CAS Registry Number

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is definitively identified by its Chemical Abstracts Service registry number 1805937-72-7 and possesses the molecular formula C7H2BrF4NO2. The compound exhibits a molecular weight of 287.99 atomic mass units, reflecting the substantial contribution of multiple heavy atoms including bromine and fluorine substituents. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene, which clearly delineates the positional relationships of all substituents on the aromatic ring.

The structural formula reveals a benzene ring bearing four distinct substituent groups: a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group. The Simplified Molecular Input Line Entry System representation C1=C(C=C(C(=C1N+[O-])F)Br)C(F)(F)F provides a linear notation that unambiguously describes the connectivity and arrangement of atoms within the molecule. The compound's MDL number MFCD26960584 serves as an additional unique identifier in chemical databases, facilitating precise chemical information retrieval and cross-referencing.

The InChI representation InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H provides a standardized method for representing the molecular structure, ensuring unambiguous identification across different chemical information systems. The corresponding InChI Key SRLDZKXOCHTLHB-UHFFFAOYSA-N offers a hashed version of the structural information that enables rapid database searching and matching.

Substituent Positional Isomerism and Electronic Effects

The electronic environment of this compound is profoundly influenced by the strategic positioning of multiple electron-withdrawing groups around the benzene ring. The trifluoromethyl group, positioned at carbon-1, exhibits a Hammett sigma constant of approximately 0.43 for meta positions and 0.54 for para positions, indicating its strong electron-withdrawing nature through inductive effects. This substantial electronegativity contributes significantly to the overall electron deficiency of the aromatic system, affecting both reactivity patterns and physical properties.

The nitro group at position-3 (meta to the trifluoromethyl group) represents one of the strongest electron-withdrawing substituents known in organic chemistry, with Hammett sigma values of 0.71 for meta and 0.78 for para positions. The positioning of this group creates a powerful electron-withdrawing influence that operates through both inductive and resonance mechanisms. The nitro group's ability to delocalize electron density through its extended pi-system results in significant polarization of the aromatic ring, making the ortho and para positions particularly electron-deficient.

The halogen substituents bromine and fluorine at positions 2 and 4 respectively contribute additional complexity to the electronic structure. Fluorine, with its exceptional electronegativity, exhibits different electronic effects depending on its position: meta fluorine shows a sigma value of 0.34, while para fluorine demonstrates 0.06, reflecting the competition between inductive electron withdrawal and weak resonance donation. Bromine substituents typically exhibit sigma values of 0.39 for meta and 0.23 for para positions, indicating moderate electron-withdrawing character primarily through inductive effects.

The cumulative effect of these multiple electron-withdrawing substituents creates an aromatic system with significantly reduced electron density compared to unsubstituted benzene. This electronic depletion manifests in altered reactivity patterns, particularly affecting electrophilic aromatic substitution reactions, which become substantially more difficult due to the destabilization of positively charged intermediates. Conversely, nucleophilic aromatic substitution reactions may be facilitated by the electron-deficient nature of the ring system.

Comparative Analysis with Analogous Benzotrifluoride Derivatives

Comparative analysis with related benzotrifluoride derivatives reveals distinct patterns in molecular properties and reactivity profiles. The structurally related compound 3-bromo-5-nitrobenzotrifluoride (CAS 630125-49-4) provides an instructive comparison, differing only in the absence of the fluorine substituent at position-4. This analog possesses the molecular formula C7H3BrF3NO2 and a molecular weight of 270, representing a reduction of 17.99 mass units corresponding to the replacement of fluorine with hydrogen.

The presence of the additional fluorine atom in this compound significantly alters both the electronic distribution and steric environment compared to its tri-substituted analog. The extra fluorine substituent introduces additional electron-withdrawing character while also creating more pronounced steric hindrance around the substituted region of the aromatic ring. Physical property differences include variations in boiling point, with 3-bromo-5-nitrobenzotrifluoride exhibiting a predicted boiling point of 223.7±35.0 degrees Celsius, while the tetra-substituted compound likely exhibits altered volatility characteristics due to its increased molecular weight and enhanced intermolecular interactions.

Within the broader family of nitrobenzotrifluoride derivatives, 3-nitrobenzotrifluoride (CAS 98-46-4) serves as a fundamental reference compound with molecular formula C7H4F3NO2 and molecular weight 191.11. This parent compound lacks the additional halogen substituents, demonstrating substantially different physical properties including a boiling point range of 200-205 degrees Celsius and a melting point of -5 degrees Celsius. The systematic addition of halogen substituents, as observed in the progression from 3-nitrobenzotrifluoride to this compound, results in progressive increases in molecular weight, alterations in intermolecular forces, and modifications to chemical reactivity patterns.

Studies on benzotrifluoride photodegradation have revealed that ring substituents play crucial roles in determining photochemical reactivity. Research examining 16 different substituents on benzotrifluoride derivatives found that electron-donating groups enhance reactivity toward hydrolysis, while electron-withdrawing groups like those present in this compound tend to reduce photochemical degradation rates. The multiple electron-withdrawing substituents in this compound likely confer enhanced photochemical stability compared to benzotrifluoride derivatives bearing electron-donating groups.

The comparative analysis extends to spectroscopic properties, where the combination of multiple electronegative substituents in this compound creates distinctive patterns in nuclear magnetic resonance and infrared spectroscopy. The electron-withdrawing effects of the combined substituents result in significant downfield shifts in proton nuclear magnetic resonance spectra and characteristic alterations in carbon-13 chemical shifts compared to less substituted analogs. These spectroscopic signatures provide valuable tools for structural identification and purity assessment of this highly substituted aromatic compound.

Properties

IUPAC Name

1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLDZKXOCHTLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805937-72-7
Record name 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
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Preparation Methods

Direct Aromatic Halogenation of Fluorobenzotrifluoride Derivatives

Method Overview:
This approach involves nitration of fluorobenzotrifluoride derivatives followed by selective halogenation to introduce bromine and fluorine substituents at specific positions on the aromatic ring.

Key Steps:

  • Nitration of m-fluorobenzotrifluoride:
    Using a nitric acid/sulfuric acid mixture at controlled low temperatures (below 10°C) to selectively nitrate the aromatic ring, producing 5-fluoro-2-nitrobenzotrifluoride. This process is optimized to prevent over-nitration and positional isomer formation (Reference).

  • Bromination:
    Subsequent bromination employs reagents like N-bromosuccinimide or elemental bromine under controlled conditions, often facilitated by catalysts or radical initiators, to selectively brominate the aromatic ring at the desired position (e.g., position 3). The process is typically conducted at ambient or slightly elevated temperatures.

Reaction Conditions and Yields:

Step Reagents Temperature Yield Notes
Nitration Nitric acid + sulfuric acid <10°C ~85-90% Controlled to prevent over-nitration
Bromination Brominating agent (e.g., N-bromosuccinimide) Room temp ~75-80% Selectivity depends on reaction conditions

Advantages:

  • High regioselectivity
  • Well-established protocols

Limitations:

  • Multi-step process requiring careful temperature control

Halogenation via Halogen Exchange or Direct Substitution

Method Overview:
This strategy involves starting from a pre-functionalized aromatic compound, such as 4-fluorobenzaldehyde or benzotrifluoride, and introducing bromine via electrophilic substitution.

Key Steps:

  • Preparation of Fluorinated Precursors:
    Using commercially available fluorobenzotrifluoride derivatives as starting materials.

  • Bromination:
    Employing brominating reagents like N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts (e.g., iron or iron salts) to selectively brominate the aromatic ring at the desired position.

Reaction Conditions and Yields:

Reagent Temperature Yield Notes
NBS + Fe 25-35°C 70-85% Selective bromination at activated positions
Br2 + catalyst Room temp Variable Requires control to prevent polybromination

Advantages:

  • Utilizes readily available reagents
  • Suitable for large-scale synthesis

Nitration and Subsequent Halogenation (Sequential Approach)

Method Overview:
A common route involves nitrating the aromatic ring to introduce a nitro group, which directs subsequent halogenation to specific positions due to its electron-withdrawing nature.

Detailed Procedure:

  • Step 1: Nitration
    Using mixed acids (nitric and sulfuric acids) at low temperatures (<10°C) to produce 5-fluoro-2-nitrobenzotrifluoride with high selectivity.

  • Step 2: Bromination
    Under controlled conditions, bromine or N-bromosuccinimide is added to substitute at the position ortho or para to existing substituents, yielding the target compound.

  • Step 3: Purification
    Recrystallization from suitable solvents like petroleum ether or n-hexane yields high-purity products.

Reaction Conditions and Yields:

Step Reagents Temperature Yield Notes
Nitration HNO3 + H2SO4 <10°C 85-90% Precise temperature control critical
Bromination NBS or Br2 25-35°C 75-85% Selectivity influenced by existing substituents

Patent-Backed Synthesis Methods

Patent CN109912396B (2019):
Describes a synthesis of 3-bromo-4-fluorobenzaldehyde involving halogenation of 4-fluorobenzaldehyde in dichloromethane, followed by oxidation and purification steps. Although specific to benzaldehyde derivatives, the methodology can be adapted for benzotrifluoride derivatives, emphasizing halogenation under mild conditions with high yields (~91.9%).

Patent CN102951996A (2012):
Details nitrification of m-fluorobenzotrifluoride to produce intermediates like 5-fluoro-2-nitrobenzotrifluoride, which can be further brominated. Reaction conditions include low temperatures (<10°C) and controlled addition of nitrating agents, with yields approaching 90%.

Summary of Preparation Methods with Data Table

Method Starting Material Key Reagents Main Conditions Typical Yield Remarks
Direct nitration + bromination Fluorobenzotrifluoride derivatives HNO3/H2SO4, NBS <10°C for nitration; room temp for bromination 75-90% High regioselectivity, multi-step
Halogen exchange Benzotrifluoride derivatives Br2, NBS Ambient to moderate temperatures 70-85% Suitable for scale-up
Sequential nitration then halogenation Aromatic precursors Mixed acids, NBS Controlled low temperatures 85-90% Well-documented, patent-supported

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-fluoro-5-nitrobenzotrifluoride undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethyl). Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromine or fluorine substituents, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzotrifluorides: Substitution reactions yield various substituted benzotrifluorides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H2BrF4NO2
Molecular Weight: 285.02 g/mol
Functional Groups:

  • Bromo group (-Br)
  • Fluoro group (-F)
  • Nitro group (-NO2)
  • Trifluoromethyl group (-CF3)

These functional groups contribute to its reactivity and potential applications in synthesis and catalysis.

Organic Synthesis

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of tyrosine kinase inhibitors like nilotinib, which is used for treating chronic myeloid leukemia .

Catalytic Applications

The compound acts as an efficient catalyst in C-X coupling reactions, where X represents various nucleophiles. This capability is particularly valuable in forming carbon-carbon bonds essential for constructing complex organic frameworks . Its role as a D-glucosamine-based copper catalyst has been highlighted in studies focusing on its efficiency in facilitating these reactions .

Pharmaceutical Development

Due to its structural properties, this compound is utilized as a building block in drug discovery and development. It serves as an intermediate for synthesizing various pharmaceutical agents, enabling researchers to explore new therapeutic compounds with enhanced efficacy against specific biological targets .

Material Science

In material science, this compound's unique chemical properties make it suitable for developing advanced materials with specific functionalities. Its applications extend to the creation of specialty chemicals used in dyes and pigments due to its robust structural characteristics .

Case Study 1: Synthesis of Nilotinib

A significant application of this compound is its role in synthesizing nilotinib intermediates. The synthesis involves multiple steps where this compound facilitates the formation of critical linkages necessary for the final drug product. Studies have shown that optimizing reaction conditions can enhance yield and purity, making it a focal point in pharmaceutical chemistry research .

Case Study 2: Catalytic Efficiency

Research has demonstrated that when used as a catalyst in C-X couplings, this compound exhibits superior performance compared to other catalysts. In controlled experiments, it has been shown to significantly increase reaction rates and yields while maintaining selectivity towards desired products. This efficiency underscores its potential for industrial applications where high throughput is essential .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups (nitro and trifluoromethyl) make the aromatic ring highly reactive towards nucleophilic substitution. The bromine and fluorine atoms can participate in various chemical transformations, facilitating the formation of diverse chemical products. The compound’s molecular targets and pathways are primarily related to its role as an intermediate in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Molecular Properties

The electronic and steric effects of substituents are critical in determining reactivity and applications. Below is a comparison with closely related compounds:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol)
3-Bromo-4-fluoro-5-nitrobenzotrifluoride C₇H₂BrF₄NO₂ Br (3), F (4), NO₂ (5), CF₃ (1) Nitro, Bromo, Fluoro, CF₃ ~287.9
2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9) C₇H₃BrF₃NO₂ Br (2), NO₂ (5), CF₃ (1) Nitro, Bromo, CF₃ ~269.9
5-Bromo-2-nitrobenzotrifluoride (CAS 344-38-7) C₇H₃BrF₃NO₂ Br (5), NO₂ (2), CF₃ (1) Nitro, Bromo, CF₃ ~269.9
3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 116529-61-4) C₇H₃BrFNO₄ Br (3), F (5), NO₂ (2), COOH (1) Carboxylic acid, Nitro, Bromo ~262.0
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (CAS 2385966-70-9) C₈H₃BrClF₃O Br (3), Cl (4), CF₃ (5), CHO (1) Aldehyde, Bromo, Chloro, CF₃ ~287.5
Key Observations:
  • Substituent Effects :
    • The CF₃ group in all analogs enhances lipophilicity and metabolic stability, a trait valuable in agrochemicals and pharmaceuticals.
    • Nitro groups at position 5 (target compound) vs. 2 (CAS 367-67-9) influence electronic density. Meta-nitro substitution (target) creates a stronger electron-deficient ring compared to ortho-nitro analogs, affecting electrophilic substitution patterns .
    • Halogen Positioning : Bromo at position 3 (target) vs. 2 or 5 in other analogs alters steric hindrance and directing effects. For example, bromo at position 2 (CAS 367-67-9) may hinder ortho/para reactions .

Biological Activity

3-Bromo-4-fluoro-5-nitrobenzotrifluoride (C7H2BrF4NO2) is an organic compound notable for its diverse applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound acts primarily as a catalyst in various biochemical reactions. Its role in C-X coupling reactions is particularly significant, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds. The compound's mechanism involves transient complex formation with enzyme active sites, influencing cellular functions through modulation of enzymatic activity and gene expression.

Biochemical Pathways

The compound interacts with several key biochemical pathways:

  • Catalytic Activity : Serves as a D-glucosamine-based copper catalyst in C-X couplings, enhancing reaction efficiency.
  • Cell Signaling : Influences signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
  • Gene Expression : Alters gene expression patterns by interacting with transcription factors and other regulatory proteins.

Cellular Effects

Research indicates that this compound exhibits a range of cellular effects:

  • Cancer Cell Proliferation : As an intermediate in the synthesis of nilotinib, a tyrosine kinase inhibitor, it plays a role in inhibiting cancer cell growth.
  • Oxidative Stress Modulation : At lower doses, it may reduce oxidative stress, while higher doses can lead to cytotoxic effects.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Enhance metabolic pathways and exhibit protective effects against oxidative damage.
  • High Doses : Induce toxicity characterized by cellular damage and disruption of normal physiological functions.

Chemical Reactions

The compound undergoes several types of chemical reactions that are relevant for its biological activity:

Reaction TypeDescription
Substitution Reactions Nucleophilic aromatic substitution due to electron-withdrawing groups.
Reduction Reactions Nitro group can be reduced to amino derivatives using reducing agents.
Oxidation Reactions Can undergo oxidation at bromine or fluorine substituents.

Case Studies

  • Synthesis of Pharmaceutical Agents : this compound has been utilized as an intermediate in the synthesis of nilotinib, which is effective against chronic myeloid leukemia (CML). The synthesis pathway highlights its importance in developing targeted cancer therapies .
  • Antimicrobial Properties : Derivatives of this compound have been studied for their potential antimicrobial activities. Research indicates that modifications to the nitro group can enhance its efficacy against various pathogens.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-fluoro-5-nitrobenzotrifluoride with high purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzotrifluoride derivatives. For example, bromination and fluorination can be achieved using electrophilic substitution directed by the trifluoromethyl group, followed by nitration at the activated position. Regioselectivity is critical; directing groups (e.g., CF₃) must be leveraged to ensure proper substitution patterns. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol or DCM/hexane mixtures) is recommended to isolate high-purity products. Similar nitrobenzotrifluoride derivatives in highlight the importance of controlling reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts .

Q. How can researchers confirm the structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks by analyzing coupling patterns and substituent-induced deshielding. For example, aromatic protons near electron-withdrawing groups (e.g., NO₂) show downfield shifts.
  • ¹⁹F NMR : Distinct signals for CF₃ and fluorine substituents (δ ~ -60 ppm for CF₃; δ ~ -110 ppm for aromatic F) aid in structural verification.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₂BrF₄NO₂). provides molecular formulas and weights for structurally similar compounds, which can guide fragmentation pattern analysis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The compound’s multiple electron-withdrawing groups (EWGs) reduce electron density, complicating reactions like Suzuki-Miyaura coupling. Strategies include:
  • Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance oxidative addition of the C-Br bond.
  • Microwave-Assisted Synthesis : Accelerate reaction rates to minimize decomposition.
  • Protecting Groups : Temporarily block nitro or fluorine groups to direct reactivity. and highlight bromophenylboronic acids as coupling partners, suggesting compatibility with halogenated intermediates .

Q. How do computational methods predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and Fukui indices to identify reactive sites. For example:
  • Nitro Group : Strongly deactivates the ring, making adjacent positions less reactive.
  • Fluorine and Bromine : Moderate EWGs that direct substitution to meta/para positions relative to CF₃.
    references PubChem’s computational tools for reaction planning, which can be adapted for regiochemical analysis .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., NOx from nitro groups).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation (similar to boronic acids in ) .
  • Emergency Response : Neutralize spills with inert adsorbents (vermiculite) and avoid water contact (risk of exothermic decomposition). outlines pyridine derivative safety measures, applicable here due to structural hazards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-5-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluoro-5-nitrobenzotrifluoride

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